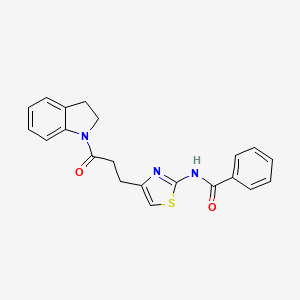
N-(4-(3-(indolin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-(3-(indolin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide” is a complex organic compound that incorporates an indole nucleus . Indole derivatives are known for their diverse biological activities and are found in many important synthetic drug molecules .
Synthesis Analysis
The synthesis of indolin-2-one derivatives, which are structurally similar to the compound , has been reported . These compounds were designed as acetylcholine esterase (AChE) inhibitors . The synthesis involved the incorporation of a 1-benzyl-1H-1,2,3-triazole moiety .Molecular Structure Analysis
While the exact molecular structure of “this compound” is not directly available, related compounds have a molecular formula of C20H16FN3O2S.Chemical Reactions Analysis
Indole derivatives are known to undergo a variety of chemical reactions. Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization . The specific chemical reactions that “this compound” undergoes are not directly available from the search results.Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
N-(4-(3-(indolin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide and its derivatives have been synthesized and evaluated for various biological activities, highlighting the versatility of this compound in scientific research. A noteworthy study involves the synthesis of novel isatin coupled thiazolidin-4-one derivatives, designed and synthesized under microwave irradiation using an eco-friendly approach. These derivatives were evaluated for central nervous system (CNS) depressant activity and anticonvulsant activity in mice, showing good CNS depressant activity and protection in the maximal electroshock seizure (MES) test. This indicates their potential in inhibiting seizure spread without causing liver toxicity, as confirmed by a histopathological study (Nikalje, Ansari, Bari, & Ugale, 2015).
Another example is the synthesis of indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide, which were designed, synthesized, and evaluated for anticonvulsant activities using various tests. One compound, in particular, demonstrated significant anticonvulsant activity against both MES and subcutaneous pentylenetetrazole screens, positioning itself as an effective anticonvulsant compound with a high safety profile as indicated by its toxic dose (TD50) being greater than 500mg/kg (Nath, Shaharyar, Pathania, Grover, Debnath, & Akhtar, 2021).
Antimicrobial and Anticancer Evaluation
In addition to CNS activity, these compounds have been studied for their antimicrobial and anticancer properties. The synthesis of 2-phenylamino-thiazole derivatives as antimicrobial agents yielded molecules that exhibited potent activity against pathogenic strains, with some derivatives surpassing reference drugs in efficacy against Gram-positive bacterial strains and Candida strains (Bikobo, Vodnar, Stana, Tiperciuc, Nastasă, Douchet, & Oniga, 2017).
Furthermore, the development of certain novel benzamides and quinazolin-4(3H)-ones as CFM-1 analogs for anticancer activity showcases the chemical diversity and therapeutic potential of these compounds. Several newly synthesized compounds exhibited remarkable antitumor activity against a variety of cancer cell lines, highlighting their potential as leads for anticancer drug development (Alafeefy, Ashour, Prasad, Sinha, Pathak, Alasmari, Rishi, & Abdel‐Aziz, 2015).
Direcciones Futuras
Indole derivatives have an immeasurable potential to be explored for newer therapeutic possibilities . They possess various biological activities, which has created interest among researchers to synthesize a variety of indole derivatives . Thus, “N-(4-(3-(indolin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide” and its derivatives could be promising candidates for further development in medicinal chemistry.
Propiedades
IUPAC Name |
N-[4-[3-(2,3-dihydroindol-1-yl)-3-oxopropyl]-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S/c25-19(24-13-12-15-6-4-5-9-18(15)24)11-10-17-14-27-21(22-17)23-20(26)16-7-2-1-3-8-16/h1-9,14H,10-13H2,(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAXJIXVBYWPWQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CCC3=CSC(=N3)NC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
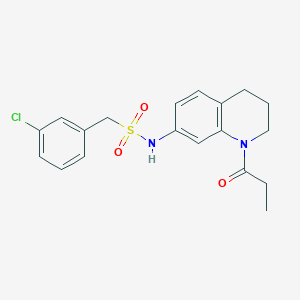

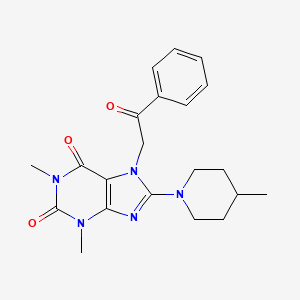
![4-[3-(4-Ethylphenyl)sulfonylquinolin-4-yl]morpholine](/img/structure/B2612763.png)

![(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2612766.png)

![Boronic acid, B-[4-(4-morpholinyl)-3-nitrophenyl]-](/img/structure/B2612768.png)
![N-(4-fluorophenyl)-3-(2-(trifluoromethyl)benzamido)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2612769.png)
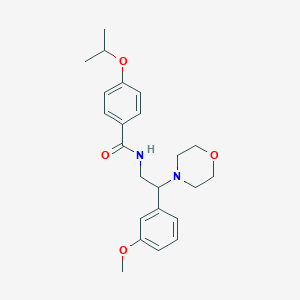
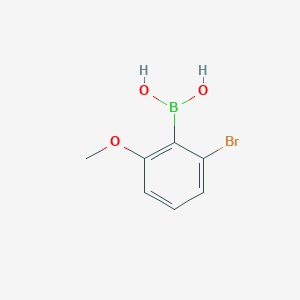
![N'-[7-[1-(4-fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2612772.png)

![N-{4-[1-(3-methylbenzoyl)-5-thien-2-yl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2612774.png)
